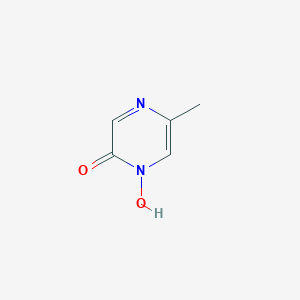

1-Hydroxy-5-methylpyrazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Hydroxy-5-methylpyrazin-2-one, also known as 1,5-Dihydroxy-3-methyl-2-pyrazinone or 1,5-DHP, is a chelating agent that has been widely used in scientific research. It is a small, water-soluble molecule that can form stable complexes with metal ions, such as iron, copper, and zinc. Due to its ability to bind metal ions, 1,5-DHP has been applied in various fields, including biochemistry, microbiology, and environmental science.

Wirkmechanismus

The mechanism of action of 1,5-DHP is based on its ability to chelate metal ions. When 1,5-DHP binds to a metal ion, it forms a stable complex that can affect the properties and function of the metal ion. For example, the binding of 1,5-DHP to iron can prevent the formation of reactive oxygen species (ROS) by inhibiting the Fenton reaction. This mechanism has been proposed to explain the antioxidant activity of 1,5-DHP.

Biochemische Und Physiologische Effekte

1,5-DHP has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant activity, anti-inflammatory activity, and antimicrobial activity. The antioxidant activity of 1,5-DHP is based on its ability to chelate iron and prevent the formation of ROS. The anti-inflammatory activity of 1,5-DHP is attributed to its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. The antimicrobial activity of 1,5-DHP is due to its ability to chelate metal ions that are essential for the growth and survival of microorganisms.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1,5-DHP in lab experiments include its high stability, water solubility, and ability to chelate metal ions. It can be easily synthesized and purified, and its properties can be easily characterized. The limitations of using 1,5-DHP include its potential toxicity and the need for careful handling due to its chelating properties. In addition, the specificity of 1,5-DHP for different metal ions may vary, which can affect its performance in different experimental settings.

Zukünftige Richtungen

1,5-DHP has great potential for future research in various fields. Some of the future directions for 1,5-DHP research include:

1. Development of new chelating agents based on the structure of 1,5-DHP for specific metal ions.

2. Investigation of the role of 1,5-DHP in metal homeostasis and metal-related diseases, such as iron overload and copper deficiency.

3. Application of 1,5-DHP in the development of new antimicrobial agents and drugs.

4. Study of the interaction of 1,5-DHP with metal-containing nanoparticles for potential biomedical applications.

5. Exploration of the use of 1,5-DHP in environmental science for the removal of metal ions from contaminated water and soil.

Conclusion:

1,5-DHP is a versatile chelating agent that has been widely used in scientific research. Its ability to bind metal ions makes it a valuable tool for studying metalloproteins and metalloenzymes. 1,5-DHP has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial activity. Although there are limitations to its use, 1,5-DHP has great potential for future research in various fields, including biochemistry, microbiology, and environmental science.

Synthesemethoden

1,5-DHP can be synthesized by several methods, including the reaction of 3-methyl-2-pyrazinone with hydroxylamine, the reaction of 3-methyl-2-pyrazinone with nitrite, and the reaction of 3-methyl-2-pyrazinone with hydrogen peroxide. The most commonly used method is the reaction of 3-methyl-2-pyrazinone with hydroxylamine, which yields 1,5-DHP with a high yield and purity.

Wissenschaftliche Forschungsanwendungen

1,5-DHP has been extensively used in scientific research due to its chelating properties. It can form stable complexes with metal ions, which makes it an ideal tool for studying metalloproteins and metalloenzymes. 1,5-DHP has been used to investigate the structure and function of metal-containing proteins, such as hemoglobin, myoglobin, and cytochrome c. It has also been applied in the study of metalloenzymes, such as catalase and peroxidase, to elucidate their catalytic mechanisms.

Eigenschaften

CAS-Nummer |

105985-14-6 |

|---|---|

Produktname |

1-Hydroxy-5-methylpyrazin-2-one |

Molekularformel |

C5H6N2O2 |

Molekulargewicht |

126.11 g/mol |

IUPAC-Name |

1-hydroxy-5-methylpyrazin-2-one |

InChI |

InChI=1S/C5H6N2O2/c1-4-3-7(9)5(8)2-6-4/h2-3,9H,1H3 |

InChI-Schlüssel |

XHKPDBJXFNCMRH-UHFFFAOYSA-N |

SMILES |

CC1=CN(C(=O)C=N1)O |

Kanonische SMILES |

CC1=CN(C(=O)C=N1)O |

Synonyme |

2(1H)-Pyrazinone,1-hydroxy-5-methyl-(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B20222.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide](/img/structure/B20238.png)